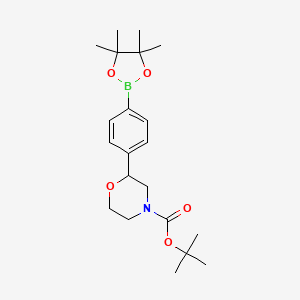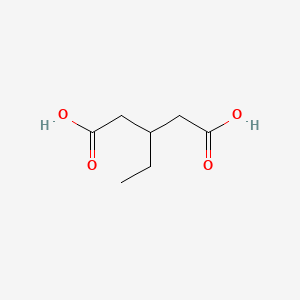![molecular formula C18H19NO B13140380 (3S,5R)-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one](/img/structure/B13140380.png)
(3S,5R)-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,5R)-5-([1,1’-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one is a chiral compound with a complex structure that includes a pyrrolidinone ring and a biphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-5-([1,1’-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Biphenyl Group: The biphenyl group can be introduced via a Friedel-Crafts alkylation reaction using a biphenyl derivative.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (3S,5R) enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-5-([1,1’-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the biphenyl group, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
(3S,5R)-5-([1,1’-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of (3S,5R)-5-([1,1’-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(3S,5R)-5-([1,1’-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one: Unique due to its specific chiral configuration and biphenyl group.
Cyclobenzaprine: A structurally related compound with different pharmacological properties.
3-Fluoro-7-hydroxy-chroman-2,4-dione: Another compound with a similar biphenyl structure but different functional groups.
Uniqueness
(3S,5R)-5-([1,1’-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one stands out due to its specific chiral configuration and the presence of both a pyrrolidinone ring and a biphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C18H19NO |
|---|---|
Molecular Weight |
265.3 g/mol |
IUPAC Name |
(3S,5R)-3-methyl-5-[(4-phenylphenyl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C18H19NO/c1-13-11-17(19-18(13)20)12-14-7-9-16(10-8-14)15-5-3-2-4-6-15/h2-10,13,17H,11-12H2,1H3,(H,19,20)/t13-,17+/m0/s1 |
InChI Key |
AFMGAVDATRJOJG-SUMWQHHRSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H](NC1=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC1CC(NC1=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


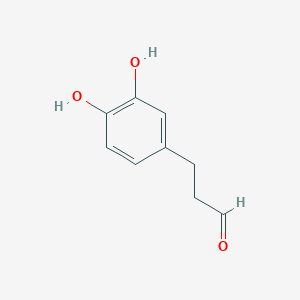
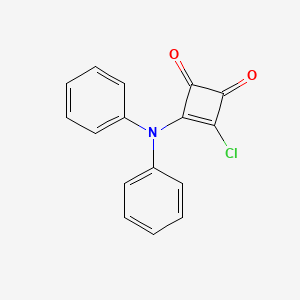
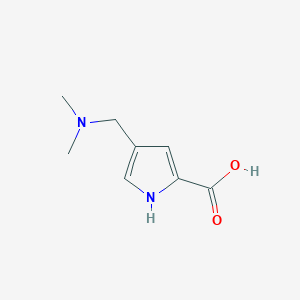

![[1(2H),2'-Bipyridin]-2-one, 4'-methyl-4,6-diphenyl-](/img/structure/B13140327.png)
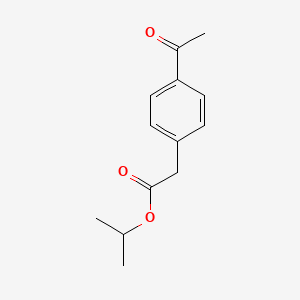

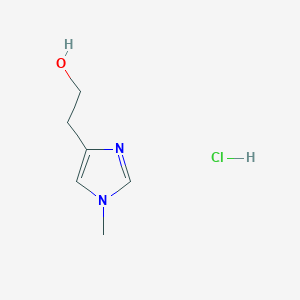


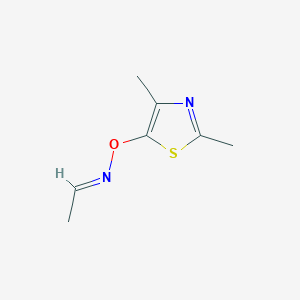
![6-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13140362.png)
